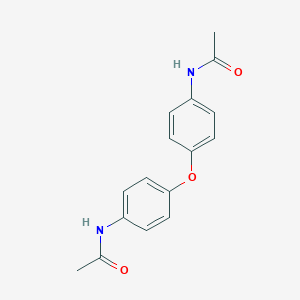

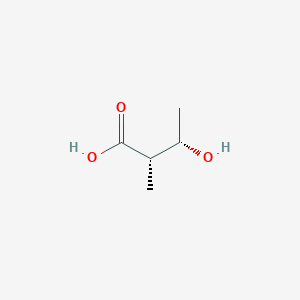

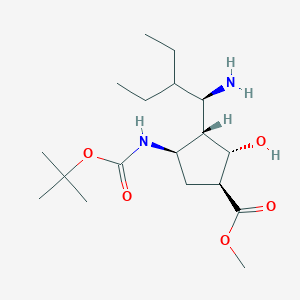

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis Tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is a key intermediate for the synthesis of statins like atorvastatin and rosuvastatin. The biosynthesis involves carbonyl reductase from Rhodosporidium toruloides, demonstrating excellent activity towards this compound to synthesize its chiral intermediates. Innovations in biosynthesis have been explored, including mono and biphasic media to enhance yields significantly, showing a promising approach for its production with high enantiomeric excess (ee) and yield (Liu et al., 2018). Directed evolution of carbonyl reductase has further optimized the synthesis process, achieving high efficiency and selectivity in the production of this compound (Liu et al., 2017).

Molecular Structure Analysis The molecular structure of related compounds has been determined through various spectroscopic and X-ray diffraction analyses. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been synthesized and characterized, providing insights into the structural aspects of similar tert-butyl substituted compounds (Moriguchi et al., 2014).

Chemical Reactions and Properties The chemical reactions involving tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate primarily focus on its reduction and subsequent transformation into valuable pharmaceutical intermediates. These reactions exploit the compound's reactivity to synthesize chiral intermediates with high specificity and yield, crucial for statin production. Enzymatic methods have shown high selectivity and yield in these transformations, highlighting the compound's role in stereoselective synthesis processes (Zhang et al., 2019).

Physical Properties Analysis While specific studies on the physical properties of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate itself are not directly available, research on similar compounds provides valuable insights. For instance, the synthesis and characterization of related structures allow for inference on the solubility, melting points, and other physical properties crucial for handling and processing in pharmaceutical synthesis (Hareau et al., 1999).

Chemical Properties Analysis The chemical properties of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, such as its reactivity in enzymatic reductions, have been extensively studied. These properties are fundamental to its utility in synthesizing chiral intermediates for statin drugs. The enzyme-mediated reactions not only demonstrate the compound's reactivity but also underscore its importance in producing enantiomerically pure substances required for pharmaceutical applications (Liu et al., 2018).

科学的研究の応用

Biosynthesis and Enzymatic Reduction

Biosynthesis Enhancement : A study demonstrated the whole cell biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a crucial intermediate for atorvastatin and rosuvastatin, using carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media. The introduction of 10% Tween-80 as a co-solvent significantly enhanced the biotransformation process, achieving a high yield and enantiomeric excess (ee) Zhi‐Qiang Liu et al., 2018.

Directed Evolution for Improved Enzymatic Activity : Directed evolution of carbonyl reductase from Rhodosporidium toruloides yielded mutants with significantly enhanced activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This facilitated a more efficient asymmetric reduction, leading to high yields and ee of the desired intermediate Zhi‐Qiang Liu et al., 2017.

Chemoenzymatic Synthesis and Statine Side Chain Building

Chemoenzymatic Synthesis : The chemoenzymatic synthesis of statine side chain building blocks, including tert-butyl 6-chloro-3,5-dioxohexanoate and its reduction to (5S)-5-hydroxy-3-oxo products, was achieved with high ee. This process was applied in the synthesis of cholesterol-lowering compounds like solistatin, highlighting its application in developing statins Oliver Rieder et al., 2017.

Improvement of Carbonyl Reductase Activity : Mutagenesis methods were applied to a stereoselective short chain carbonyl reductase (SCR) to improve its activity for the preparation of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, demonstrating the potential for high-efficiency biosynthesis of this critical intermediate Zhi‐Qiang Liu et al., 2018.

特性

IUPAC Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h8,13H,4-6H2,1-3H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFCPQXWBDLRG-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=O)CC(CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC(=O)C[C@@H](CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427414 |

Source

|

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

CAS RN |

154026-92-3 |

Source

|

| Record name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

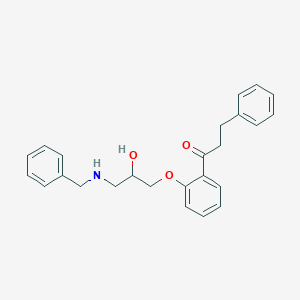

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)

![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)

![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)